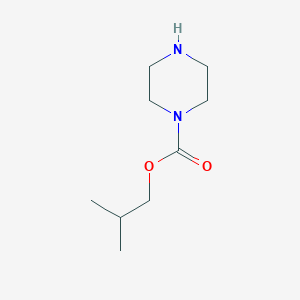

Isobutyl piperazine-1-carboxylate

描述

Isobutyl piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the piperazine ring imparts unique physicochemical properties to the compound, making it a valuable intermediate in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl piperazine-1-carboxylate typically involves the reaction of piperazine with isobutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+Isobutyl chloroformate→Isobutyl piperazine-1-carboxylate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

化学反应分析

Types of Reactions

Isobutyl piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Isobutyl piperazine-1-methanol.

Substitution: Various alkyl or aryl derivatives of this compound.

科学研究应用

Isobutyl piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various bioactive compounds.

作用机制

The mechanism of action of isobutyl piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and its conformational flexibility allow it to fit into the active sites of target proteins, thereby influencing their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Isobutyl piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

- Tert-butyl piperazine-1-carboxylate

- Ethyl piperazine-1-carboxylate

- Methyl piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific isobutyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in medicinal chemistry and drug development.

生物活性

Isobutyl piperazine-1-carboxylate (IBPC) is a compound belonging to the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target of Action

IBPC primarily interacts with the olfactory system of insects, acting as a repellent by disrupting their ability to detect hosts. This is achieved through stimulation of sensory hairs on the antennae, leading to interference with their olfactory signaling pathways.

Biochemical Pathways

The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, IBPC prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is crucial in both insect repellent activity and potential therapeutic applications in neurodegenerative diseases.

Cellular Effects

Research indicates that IBPC exhibits significant cytotoxic effects on various cancer cell lines, including glioblastoma and cervical cancer cells. It induces apoptosis through the upregulation of apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax. This pro-apoptotic activity suggests that IBPC could be a candidate for anticancer therapy .

Interaction with Enzymes

IBPC's interaction with AChE highlights its role as a reversible inhibitor. This interaction not only affects neurotransmitter dynamics but also has implications for drug design in treating conditions like Alzheimer's disease.

Chemical Reactions

IBPC can undergo various chemical transformations:

- Oxidation : Forms corresponding N-oxides.

- Reduction : Converts the carboxylate group to an alcohol.

- Substitution : The isobutyl group can be replaced with other alkyl or aryl groups through nucleophilic substitution reactions.

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Piperazine-1-carboxylic acid | Basic piperazine structure | Simple carboxylic acid functionality |

| Methyl piperazine-1-carboxylate | Methyl group on nitrogen | Enhanced solubility |

| Ethyl piperazine-1-carboxylate | Ethyl group on nitrogen | Different pharmacokinetic properties |

| 4-(2-Aminoethyl)piperazine-1-carboxylate | Aminoethyl side chain | Potential for increased biological activity |

| This compound | Isobutyl side chain | Influences solubility and biological interactions |

Anticancer Activity

A study demonstrated that IBPC induced apoptosis in glioblastoma cells by activating intrinsic apoptotic pathways. The treatment led to increased levels of pro-apoptotic proteins and decreased cell viability in vitro.

Insect Repellent Efficacy

Field studies have shown that IBPC effectively repels various insect species by interfering with their olfactory cues. This property positions it as a potential natural alternative to synthetic insecticides.

属性

IUPAC Name |

2-methylpropyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEKTRARZLEBCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472648 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-96-0 | |

| Record name | Isobutyl piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。